1-Cycloheptyl-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea
Description
BenchChem offers high-quality 1-Cycloheptyl-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cycloheptyl-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-cycloheptyl-3-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2S/c1-15-19(13-14-23-21(28)24-17-7-5-3-4-6-8-17)30-22-25-20(26-27(15)22)16-9-11-18(29-2)12-10-16/h9-12,17H,3-8,13-14H2,1-2H3,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDMYDQRBGJYDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNC(=O)NC4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that triazole derivatives, which this compound is a part of, are capable of binding with a variety of enzymes and receptors in the biological system. This suggests that the compound may have multiple targets, depending on the specific biological context.
Mode of Action
Triazole compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties. This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Triazole derivatives are known to show versatile biological activities. This suggests that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
The structural characteristics of triazole derivatives make it easier to bind with target molecules, which could potentially impact the bioavailability of the compound.
Result of Action
Triazole derivatives are known to produce a variety of biological effects. This suggests that the compound may have various molecular and cellular effects, depending on the specific biological context.
Biological Activity
1-Cycloheptyl-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its efficacy against various biological targets.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activities of 1-Cycloheptyl-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea are primarily linked to its anticancer properties and its potential as an inhibitor for various enzymes involved in cancer progression.
Anticancer Activity
Recent studies have demonstrated that compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold exhibit significant anticancer properties. For instance, derivatives of this scaffold have shown promising results in inhibiting cancer cell lines at concentrations as low as 10 µM without affecting normal somatic cells such as HEK293 .
Table 1: Summary of Anticancer Activities
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| 1-Cycloheptyl-3-(...) | NCI 60 Panel | 10 | Effective against leukemia and solid tumors |
| Derivative 2h | Various | <10 | Non-toxic to normal cells |
| Derivative 2i | Various | <10 | High selectivity for cancer cells |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the thiazole and triazole rings significantly influence the biological activity of these compounds. The introduction of a methoxy group on the phenyl ring enhances lipophilicity and bioavailability, which are crucial for cellular uptake and activity .
The mechanism through which 1-Cycloheptyl-3-(...) exerts its anticancer effects may involve the inhibition of specific enzymes such as topoisomerase I and phospholipase C-γ2 (PLC-γ2). These enzymes play vital roles in DNA replication and signal transduction pathways associated with cancer cell proliferation .
Case Study: Inhibition of Topoisomerase I
In vitro assays demonstrated that derivatives of the thiazolo[3,2-b][1,2,4]triazole scaffold inhibited topoisomerase I more effectively than traditional inhibitors like camptothecin. This suggests a potential for developing new therapeutic agents targeting this enzyme class .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
